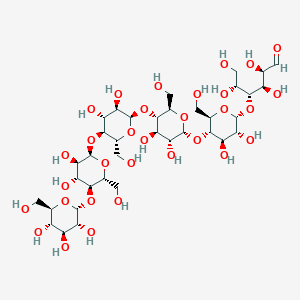

Maltohexaose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wird als Polysaccharid klassifiziert und kann aus Amylose, Amylopektin und Vollstärke gewonnen werden . Diese Verbindung ist ein Mitglied der Maltodextrin-Familie und kommt häufig in Pflanzen vor, insbesondere in Getreide wie Gerste .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Amylohexaose kann durch enzymatische Hydrolyse von Stärke unter Verwendung spezifischer Amylasen synthetisiert werden. Der Prozess beinhaltet den Abbau von Amylose und Amylopektin zu kleineren Oligosacchariden, einschließlich Amylohexaose . Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Enzymaktivität zu optimieren.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Amylohexaose durch enzymatische Hydrolyse von Stärke unter Verwendung mikrobieller Amylasen hergestellt. Der Prozess beinhaltet die Verwendung von Bakterien wie Aerobacter aerogenes, die Amylasen produzieren, die in der Lage sind, Stärke in Amylohexaose abzubauen . Die Reaktion wird in großen Bioreaktoren unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amylohexaose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of amylose and amylopectin into smaller oligosaccharides, including amylohexaose . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods: In industrial settings, amylohexaose is produced by enzymatic hydrolysis of starch using microbial amylases. The process involves the use of bacteria such as Aerobacter aerogenes, which produce amylases capable of breaking down starch into amylohexaose . The reaction is carried out in large bioreactors under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen: Amylohexaose durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Amylohexaose kann oxidiert werden, um Gluconsäurederivate zu erzeugen.

Reduktion: Die Reduktion von Amylohexaose kann Sorbit ergeben.

Substitution: Substitutionsreaktionen können funktionelle Gruppen wie Acetyl- oder Phosphatgruppen einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Natriumperiodat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Essigsäureanhydrid oder Phosphorsäure können für die Acetylierung bzw. Phosphorylierung verwendet werden.

Hauptprodukte:

Oxidation: Gluconsäurederivate.

Reduktion: Sorbit.

Substitution: Acetyliertes oder phosphoryliertes Amylohexaose.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Infection Detection

One of the most promising applications of maltohexaose is in the development of imaging probes for detecting bacterial infections. Researchers at Emory University have created this compound-based imaging agents that target bacterial infections associated with medical devices such as pacemakers and prosthetic valves. These probes exploit the unique ability of bacteria to uptake this compound, which is not utilized by mammalian cells. In vivo studies demonstrated that these probes could effectively identify infections in animal models, paving the way for potential clinical trials .

1.2 Diagnostic Imaging

This compound has been conjugated with indocyanine green (MH-ICG) to enhance near-infrared imaging capabilities. This combination has shown significant specificity for bacterial infections in models of infective endocarditis, where MH-ICG accumulated in bacterial vegetations at a rate significantly higher than in surrounding tissues. The biological half-life of MH-ICG was recorded at approximately 14 minutes, indicating its potential for rapid diagnostic applications .

Food Industry Applications

2.1 Nutritional Benefits

This compound is recognized for its functional properties in food processing. It exhibits low osmotic pressure, high water-holding capacity, and mild sweetness, making it suitable for use in nutritional products and functional foods. It is also utilized as a prebiotic agent, promoting gut health by supporting beneficial gut bacteria .

2.2 Fermented Products

In the beverage industry, this compound contributes positively to the stability and quality of beer foam. Its presence in fermented foods enhances flavor profiles and textural qualities, making it a valuable ingredient in food technology .

Analytical Chemistry Applications

3.1 Substrate for Enzymatic Assays

This compound serves as an important substrate in various enzymatic assays due to its structural properties. It is used to measure enzyme activities such as those of α-amylase and other glycosidases, providing a basis for understanding enzyme kinetics and mechanisms . The specificity of this compound for certain enzymes allows researchers to develop more sensitive assays compared to traditional substrates.

3.2 Fluorogenic Derivatives

Recent advancements have led to the creation of fluorogenic derivatives of this compound that significantly enhance analytical sensitivity in enzyme assays. These derivatives are employed in the investigation of enzymatic activity across multiple applications, showcasing the versatility of this compound in analytical chemistry .

Case Studies and Research Findings

Wirkmechanismus

Amylohexaose exerts its effects primarily through its interaction with enzymes such as amylases. The α-1,4-glycosidic bonds in amylohexaose are hydrolyzed by amylases, resulting in the release of glucose units . This process is crucial for the digestion and utilization of carbohydrates in living organisms. The molecular targets include the active sites of amylases, where the hydrolysis of glycosidic bonds occurs .

Vergleich Mit ähnlichen Verbindungen

Cellohexaose: Composed of six glucose units linked by β-1,4-glycosidic bonds.

Mannohexaose: Composed of six mannose units linked by α-1,4-glycosidic bonds.

Comparison:

Amylohexaose vs. Cellohexaose: Amylohexaose has α-1,4-glycosidic bonds, resulting in a helical structure, whereas cellohexaose has β-1,4-glycosidic bonds, resulting in a linear structure.

Amylohexaose vs. Mannohexaose: Amylohexaose is composed of glucose units, while mannohexaose is composed of mannose units.

Amylohexaose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Maltohexaose, a maltooligosaccharide composed of six glucose units, has garnered attention for its various biological activities and potential applications in health and medicine. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is produced through the enzymatic breakdown of starch by α-amylases. It is known for its low glycemic index and prebiotic properties, which can influence gut health and metabolic processes. The compound is also utilized in various biomedical applications, including imaging and drug delivery systems.

Production and Characteristics

Enzymatic Production: this compound is primarily produced by α-amylases from various microbial sources. For instance, an α-amylase from Bacillus circulans G-6 was shown to yield this compound effectively from starch, with optimal activity at pH 8.0 and 60°C . The enzyme's stability across a pH range of 5-10 and its susceptibility to metal ion inhibition were also noted.

Molecular Weight: The molecular weight of this compound is approximately 1,008 Da, making it a small oligosaccharide that can be easily absorbed in the gastrointestinal tract.

Prebiotic Effects

This compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This effect contributes to improved gut health and may enhance immune function. Research indicates that oligosaccharides like this compound can reduce levels of harmful bacteria such as Clostridium perfringens, thereby improving colonic conditions in humans .

Imaging Applications

Recent studies have explored the use of this compound in medical imaging. A notable application is the development of this compound-indocyanine green (MH-ICG) conjugates for detecting bacterial infections such as infective endocarditis. In a rat model, MH-ICG demonstrated a significant accumulation in bacterial vegetations compared to control tissues, indicating its potential as a targeted imaging agent . The biological half-life of MH-ICG was found to be approximately 14 minutes, with effective clearance from circulation within 24 hours.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Prebiotic Effects | Promotes growth of beneficial gut bacteria | |

| Antimicrobial Action | Reduces harmful bacteria in the gut | |

| Imaging Agent | Targets bacterial infections in vivo |

Case Study: Detection of Endocarditis

A study conducted using MH-ICG demonstrated its efficacy in detecting Staphylococcus aureus infections in a rat model. The accumulation of MH-ICG was quantified at 2.5 times higher in infected tissues than in non-infected controls. This specificity highlights the potential for using this compound derivatives in clinical diagnostics .

Case Study: Gut Health Improvement

Another case study focused on the effects of maltooligosaccharides on gut microbiota composition showed that supplementation with this compound led to an increase in beneficial bacterial populations while decreasing pathogenic strains. This suggests that this compound can play a crucial role in dietary interventions aimed at improving gut health .

Eigenschaften

IUPAC Name |

2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.